Phenyl Acetate vs. Benzyl Acetate Hydrolysis Rate: A Quantitative Reactivity Comparison
Phenyl acetate exhibits a significantly different hydrolysis rate compared to its close structural analog, benzyl acetate. The Hammett ρ value for A,,-2 ester hydrolysis of phenyl acetates is -0.17, whereas for benzyl acetates it is -0.05 [1]. This more negative ρ value for phenyl acetates indicates a greater sensitivity to substituent effects and a different transition state stabilization compared to benzyl acetates [1].
| Evidence Dimension | Hydrolysis sensitivity (Hammett ρ value) |
|---|---|
| Target Compound Data | -0.17 (for phenyl acetates) |
| Comparator Or Baseline | -0.05 (for benzyl acetates) |
| Quantified Difference | Δρ = -0.12 |
| Conditions | A,,-2 ester hydrolysis mechanism [1] |
Why This Matters
This difference in ρ values is a quantitative indicator that phenyl acetate and benzyl acetate are not interchangeable in hydrolysis reactions, as they respond differently to electronic perturbations, which is critical for applications in prodrug design and mechanistic studies.
- [1] Scite.ai. (n.d.). 333. The activation energy of organic reactions. Part IV. Transmission of substituent influences in ester hydrolysis. Retrieved from https://scite.ai/reports/10.1039/jr9630001697 View Source
